molecular formula C10H9NO3S2 B2824744 N-(4-hydroxyphenyl)thiophene-2-sulfonamide CAS No. 53442-35-6

N-(4-hydroxyphenyl)thiophene-2-sulfonamide

Cat. No.: B2824744
CAS No.: 53442-35-6
M. Wt: 255.31
InChI Key: BBDVEIUPYUUGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)thiophene-2-sulfonamide typically involves the following steps:

  • Thiophene-2-sulfonyl chloride: is reacted with 4-aminophenol in the presence of a base such as triethylamine to form the intermediate 4-(thiophene-2-sulfonylamino)phenol .

  • The intermediate is then subjected to sulfonation using chlorosulfonic acid to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Quinone Derivatives: Resulting from the oxidation of the hydroxy group.

  • Amines: Resulting from the reduction of the sulfonamide group.

  • Substituted Thiophenes: Resulting from electrophilic substitution reactions.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Hydroxyphenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. The thiophene ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is unique due to its specific structural features. Similar compounds include:

  • N-(4-Hydroxyphenyl)glycine: Used as a photographic developing agent.

  • Fenretinide: A retinoid derivative with potential anticancer properties.

These compounds share the hydroxyphenyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(4-hydroxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVEIUPYUUGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.